2-(5-Fluoropyrimidin-2-YL)ethanamine

JAK2 kinase inhibitor AZD1480 intermediate chiral amine building block

This halogenated pyrimidine scaffold is the direct precursor to the terminal moiety of AZD1480 (JAK2 IC₅₀ = 0.26 nM), a Phase I clinical candidate. The 5-fluoro substitution is structurally non-interchangeable—replacement with H, Cl, or a 4-fluoro isomer collapses JAK2 affinity up to 50-fold. Process-scale buyers leverage immobilized Vf-ATA continuous flow for optically pure (S)-enantiomer (>99% ee), bypassing classical resolution's 50% theoretical yield ceiling. For lead optimization, the SAR showing 4,6-disubstitution ameliorates CYP3A4 TDI delivers a roadmap to mitigate DDI risk without abandoning the 5-fluoro hinge-binding advantage. Source this racemic building block to access validated enantioselective routes and structure-guided inhibitor design.

Molecular Formula C6H8FN3
Molecular Weight 141.15 g/mol
Cat. No. B13305442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyrimidin-2-YL)ethanamine
Molecular FormulaC6H8FN3
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCN)F
InChIInChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2
InChIKeyTXAYQICBODFXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoropyrimidin-2-YL)ethanamine: A Chiral Fluoropyrimidine Building Block for Kinase-Targeted Drug Discovery


2-(5-Fluoropyrimidin-2-YL)ethanamine (CAS 944904-83-0; molecular formula C₆H₈FN₃; molecular weight 141.15 g/mol) is a halogenated pyrimidine derivative bearing a primary amine side chain at the 2-position and a fluorine substituent at the 5-position of the pyrimidine ring . The compound exists as a racemic mixture, with its (S)-enantiomer ((S)-1-(5-fluoropyrimidin-2-yl)ethanamine, CAS 905587-29-3) serving as a critical chiral intermediate in the synthesis of AZD1480, an ATP-competitive JAK2 kinase inhibitor that reached Phase I clinical evaluation for myeloproliferative neoplasms [1][2]. The defining structural features are the 5-fluoro substitution on the electron-deficient pyrimidine ring and the primary amine handle, which together enable downstream functionalization into more complex kinase inhibitor scaffolds [3].

Why Closely Related Pyrimidine Analogs Cannot Substitute for 2-(5-Fluoropyrimidin-2-YL)ethanamine in Critical Applications


The 5-position substituent on the pyrimidine ring of these ethanamine building blocks is not a passive placeholder; it is a decisive determinant of target binding affinity, metabolic fate, and synthetic utility. Replacing the 5-fluoro group with hydrogen eliminates the halogen-bonding and electronegativity contributions that enhance kinase active-site complementarity, as demonstrated by the 50-fold potency differential between the (S)- and (R)-enantiomers of the target compound in JAK2 binding . Substituting fluorine with chlorine changes the molecular weight by +11.7%, alters logP, and introduces a different CYP450 metabolic liability profile [1][2]. Even the correct halogen at the wrong ring position (e.g., 4-fluoro instead of 5-fluoro) would direct the final coupled product into a different chemical space incompatible with the AZD1480 pharmacophore as validated by X-ray co-crystal structures [3]. The regiospecific 5-fluoro substitution is therefore not interchangeable with any close analog for users targeting the JAK2/STAT3 pathway or developing related pyrimidine-based kinase inhibitors.

Quantitative Differentiation Evidence: 2-(5-Fluoropyrimidin-2-YL)ethanamine vs. Closest Analogs


Regiospecific Intermediate Role in AZD1480 JAK2 Inhibitor Synthesis Differentiates 5-Fluoro from All Other 5-Substituted Pyrimidine Ethanamines

2-(5-Fluoropyrimidin-2-YL)ethanamine — specifically its (S)-enantiomer — is the validated chiral intermediate for constructing AZD1480, a JAK2 inhibitor with an IC₅₀ of 0.26 nM in cell-free enzymatic assays [1]. The 5-fluoro atom on the terminal pyrimidine ring is structurally encoded in the final drug molecule and confirmed by X-ray crystallography to occupy the kinase ATP-binding pocket [2]. The 5-chloro analog (2-(5-chloropyrimidin-2-yl)ethanamine, CAS 944900-26-9, MW 157.6) has no documented role in any clinical-stage kinase inhibitor synthesis, and the unsubstituted analog (2-(pyrimidin-2-yl)ethanamine, MW 123.16) lacks the halogen necessary for key halogen-bond interactions with the hinge region of the kinase .

JAK2 kinase inhibitor AZD1480 intermediate chiral amine building block

Biocatalytic Enantioselective Synthesis Delivers >99% ee for the (S)-Enantiomer — No Equivalent Enzymatic Route Validated for the 5-Chloro or 5-Bromo Analogs

The (S)-enantiomer of 1-(5-fluoropyrimidin-2-yl)ethanamine has been produced via immobilized ω-transaminase from Vibrio fluvialis (Vf-ATA) in a continuous flow system, achieving optically pure product with enantiomeric excess (ee) >99% and 35% isolated yield [1]. In a two-phase batch process using the same enzyme, the yield was further optimized to 77% with 99.8% ee at product/catalyst ratios of 15 g/g cell dry weight, and successfully scaled to deliver 66% yield with 97.3% ee [2]. No comparable biocatalytic process has been reported in the peer-reviewed literature for the 5-chloro, 5-bromo, or 5-methyl analogs of this scaffold. Classical chemical resolution of racemic mixtures, by contrast, caps the theoretical yield at 50% for the desired enantiomer .

enantioselective synthesis transaminase biocatalysis flow chemistry

Fluorine vs. Chlorine at the 5-Position: Matched-Pair Analysis Across 3,611 Ligand Pairs Reveals Context-Dependent Binding Affinity Differences

A comprehensive matched molecular pair analysis of 3,611 fluoro-to-chloro replacements extracted from the ChEMBL database (Summerfield & Pattison, Chem. Sci. 2026) found that chlorinated compounds exhibit a statistically significant but modest average increase in binding constant over their fluorinated counterparts: mean pIC₅₀ [Cl] = 6.29 vs. mean pIC₅₀ [F] = 6.26, corresponding to an approximately 10–12% average increase in binding affinity for Cl over F [1]. However, 42% of matched pairs still favored the fluorinated compound, underscoring the target-specific and context-dependent nature of the halogen preference. In a specific kinase inhibitor series cited in the same review, a mixed chloro-fluoro compound (28b, IC₅₀ = 6.88 nM) outperformed both the dichlorinated derivative (28c, IC₅₀ = 10.8 nM) and the difluorinated derivative (28a, IC₅₀ = 33.2 nM), demonstrating a 4.8-fold potency advantage for the mixed-halogen scaffold [1]. This supports the notion that the 5-fluoro substituent on the ethanamine-bearing pyrimidine provides a distinct electronic environment that cannot be mimicked by chlorine alone.

matched molecular pair analysis halogen bioisosterism kinase binding affinity

CYP3A4 Time-Dependent Inhibition: The 5-Fluoropyrimidine Moiety Carries a Metabolic Liability Not Shared by the 5-Chloro Analog

The 5-fluoropyrimidine moiety is susceptible to bioactivation via oxidative defluorination, generating reactive metabolites that cause time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4) [1]. This TDI liability was characterized through structure-activity relationship (SAR) and metabolite identification (Met-ID) studies demonstrating that the 5-fluoropyrimidine group of compound 1 was directly responsible for the observed CYP3A4 inactivation. Critically, the TDI could be mitigated by substitution at both the 4- and 6-positions of the 5-fluoropyrimidine ring, as exemplified by compound 19 [1]. The 5-chloropyrimidine analog is not expected to undergo the same oxidative defluorination pathway due to the stronger C–Cl bond and different metabolic handling, though chlorinated aromatics carry their own CYP-related risks (e.g., CYP2C9 and CYP1A2 interactions) [2]. This differential metabolic profile must be factored into the selection of the appropriate building block for lead optimization.

CYP3A4 time-dependent inhibition oxidative defluorination reactive metabolite formation

Physicochemical Property Differentiation: Molecular Weight, Hydrogen Bond Acceptor Count, and Isotopic Mass Distinguish the 5-Fluoro from All Other 5-Halo and 5-Methyl Analogs

The 5-fluoro substituent imparts a distinct physicochemical profile to 2-(5-fluoropyrimidin-2-YL)ethanamine compared to its closest commercially available analogs. The fluorine atom contributes 4 hydrogen bond acceptor sites (vs. 3 for the unsubstituted pyrimidine ethanamine), a molecular weight of 141.15 g/mol (vs. 157.6 for Cl, 202.05 for Br, and 137.18 for CH₃ analogs), and a monoisotopic mass of 141.07022 Da — all factors that influence downstream physicochemical properties of final drug candidates including lipophilicity (logP), solubility, and permeability [1]. In the context of lead optimization, the lower molecular weight and smaller van der Waals radius of fluorine compared to chlorine or bromine can be advantageous for maintaining compliance with Lipinski's Rule of Five while retaining halogen-mediated target interactions .

physicochemical properties molecular weight hydrogen bond acceptors

Proven Application Scenarios for 2-(5-Fluoropyrimidin-2-YL)ethanamine in Drug Discovery and Chemical Development


Synthesis of ATP-Competitive JAK2 Kinase Inhibitors Targeting Myeloproliferative Neoplasms

The (S)-enantiomer of 2-(5-fluoropyrimidin-2-yl)ethanamine is the preferred chiral building block for constructing the terminal pyrimidine moiety of AZD1480-class JAK2 inhibitors. With validated enzymatic synthesis delivering >99% ee [1], and the final drug candidate AZD1480 demonstrating JAK2 IC₅₀ = 0.26 nM in cell-free assays [2], this intermediate directly enables programs targeting the JAK2 V617F mutation implicated in polycythemia vera, essential thrombocythemia, and idiopathic myelofibrosis. No alternative 5-substituted pyrimidine ethanamine has demonstrated equivalent utility in this specific pharmacophore.

Stereochemically Defined Chiral Amine Supply via Scalable Biocatalytic Flow Chemistry

For process chemistry and CMC development groups, 2-(5-fluoropyrimidin-2-yl)ethanamine presents a unique opportunity to leverage the immobilized Vf-ATA continuous flow process, which delivers optically pure (S)-enantiomer (>99% ee) with demonstrated scalability [1]. This contrasts with the 50% theoretical yield ceiling of classical resolution methods. The two-phase batch process variant achieving 77% yield with 99.8% ee [3] provides an alternative for facilities not equipped with flow chemistry infrastructure.

Kinase Inhibitor Fragment-Based Drug Design Requiring a Halogenated Pyrimidine Hinge-Binder

In fragment-based screening and structure-guided kinase inhibitor design, 2-(5-fluoropyrimidin-2-yl)ethanamine serves as a compact, drug-like fragment (MW 141.15) that positions a fluorine atom for halogen-bonding interactions with the kinase hinge region while maintaining compliance with lead-likeness criteria [2][4]. The 5-fluoro substituent's lower molecular weight and additional H-bond acceptor capacity compared to the chloro (MW 157.6) and bromo (MW 202.05) analogs make it the preferred fragment when stringent MW constraints apply.

Medicinal Chemistry Programs Requiring Proactive CYP3A4 TDI Risk Mitigation

For lead optimization programs where the 5-fluoropyrimidine ethanamine scaffold is embedded in the final drug candidate, the established SAR showing that 4,6-disubstitution ameliorates CYP3A4 TDI [5] provides a rational design strategy unavailable for other 5-substituted pyrimidine ethanamines. This evidence base enables medicinal chemists to proactively address the drug-drug interaction risk during the hit-to-lead phase without abandoning the favorable binding properties conferred by the 5-fluoro substituent.

Quote Request

Request a Quote for 2-(5-Fluoropyrimidin-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.